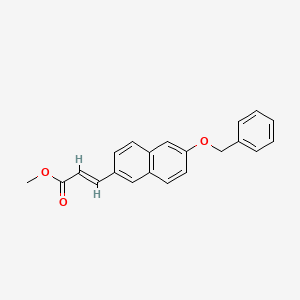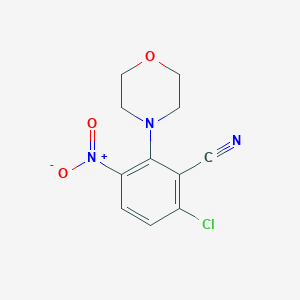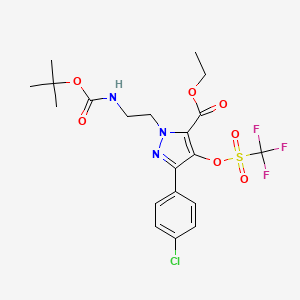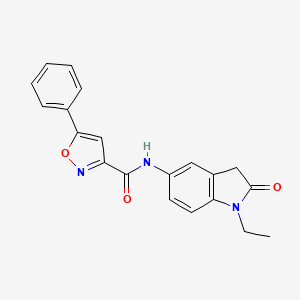![molecular formula C20H24N6O3 B2796284 8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923129-46-8](/img/structure/B2796284.png)
8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor if it’s a known compound .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process can vary greatly depending on the complexity of the molecule .Molecular Structure Analysis
The molecular structure of a compound is typically determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Receptor Affinity and Pharmacological Evaluation
Research has explored the synthesis of derivatives of imidazo[2,1-f]purine-2,4-dione, focusing on their potential as ligands for serotonin (5-HT) and dopamine receptors, which are crucial in treating mood disorders. Notably, certain derivatives exhibit potent affinity towards 5-HT(1A) receptors, indicating their potential utility as anxiolytic and antidepressant agents. For example, studies have identified derivatives with significant anxiolytic-like and antidepressant-like activities in vivo, comparable to known drugs like Diazepam and Imipramine, suggesting their value in further antidepressant and anxiolytic drug development (Zagórska et al., 2009), (Zagórska et al., 2015).
Molecular Docking and SAR Studies
Further research has delved into structure-activity relationships (SAR) and molecular docking studies to understand better the interaction of these compounds with their targets. This approach aids in identifying structural features essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors, and could be instrumental in designing compounds with optimized therapeutic profiles (Zagórska et al., 2016).
Intermolecular Interactions and Material Design
A quantitative analysis of intermolecular interactions within certain derivatives has provided insights into their crystal packing and energy contributions, which could inform the design of new materials with specific properties. This research underscores the potential applications of these compounds beyond pharmacology, highlighting their versatility in material science (Shukla et al., 2020).
Comparative Pharmacological Profiles
Comparative studies on the pharmacological profiles of specific imidazo[2,1-f]purine-2,4-dione derivatives have illuminated their diverse functional, pharmacological, and side effect profiles. This comparative approach facilitates a deeper understanding of how subtle structural differences influence biological activity and drug-likeness, guiding the development of safer and more effective therapeutic agents (Partyka et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[3-(4-ethoxyanilino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-4-29-15-8-6-14(7-9-15)21-10-5-11-25-13(2)12-26-16-17(22-19(25)26)24(3)20(28)23-18(16)27/h6-9,12,21H,4-5,10-11H2,1-3H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNVRTIUYXESRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-((4-ethoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(cyanoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2796203.png)


![N-(1-cyano-1-methylethyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}-N-methylacetamide](/img/structure/B2796211.png)


![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2796215.png)
![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)
![[2-(1-Azepanyl)-3-pyridinyl]methanamine](/img/structure/B2796218.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)
![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)
